Boc-HomoArg(NO2)-OH
CAS No.: 28968-64-1
Cat. No.: VC21538274
Molecular Formula: C12H23N5O6
Molecular Weight: 333.34 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 28968-64-1 |
---|---|
Molecular Formula | C12H23N5O6 |
Molecular Weight | 333.34 g/mol |
IUPAC Name | (2S)-6-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Standard InChI | InChI=1S/C12H23N5O6/c1-12(2,3)23-11(20)15-8(9(18)19)6-4-5-7-14-10(13)16-17(21)22/h8H,4-7H2,1-3H3,(H,15,20)(H,18,19)(H3,13,14,16)/t8-/m0/s1 |
Standard InChI Key | YFIPSHDRWHZYOM-QMMMGPOBSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCCC[NH+]=C(N)N[N+](=O)[O-])C(=O)[O-] |
SMILES | CC(C)(C)OC(=O)NC(CCCCN=C(N)N[N+](=O)[O-])C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCCC[NH+]=C(N)N[N+](=O)[O-])C(=O)[O-] |
Chemical Structure and Properties
Boc-HomoArg(NO2)-OH has the molecular formula C12H23N5O6 with a molecular weight of 333.34 g/mol . Its IUPAC name is (2S)-6-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid . This compound is essentially a derivative of lysine that has been modified with specific functional groups to enhance its utility in chemical synthesis.
The structure contains several key functional moieties: a carboxylic acid group, an alpha-amino group protected by a tert-butoxycarbonyl (Boc) group, and a terminal guanidino group modified with a nitro substituent. These structural elements give the compound its characteristic reactivity profile that is exploited in various applications.
Table 1: Physical and Chemical Properties of Boc-HomoArg(NO2)-OH
Table 2: Structural Identifiers of Boc-HomoArg(NO2)-OH
Identifier | Value | Source |
---|---|---|
Standard InChI | InChI=1S/C12H23N5O6/c1-12(2,3)23-11(20)15-8(9(18)19)6-4-5-7-14-10(13)16-17(21)22/h8H,4-7H2,1-3H3,(H,15,20)(H,18,19)(H3,13,14,16)/t8-/m0/s1 | |
Standard InChI Key | YFIPSHDRWHZYOM-QMMMGPOBSA-N | |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCCCN=C(N)NN+[O-])C(=O)O | |
Isomeric SMILES | CC(C)(C)OC(=O)NC@@HC(=O)O |
Synthesis and Preparation Methods
The synthesis of Boc-HomoArg(NO2)-OH typically involves a multi-step process designed to introduce the various functional groups in a controlled manner. This process must be carefully executed to ensure high purity and yield of the final product.
Laboratory Synthesis Pathway
The laboratory synthesis of Boc-HomoArg(NO2)-OH generally follows these key steps:
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Protection of the amino group: The alpha-amino group of lysine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting lysine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
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Introduction of the nitro group: The nitro group is introduced to the terminal amino group by reacting the protected lysine with a nitro reagent, such as nitrous acid or a nitroalkane, under carefully controlled conditions.
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Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the compound in high purity.
Industrial Production Methods
For industrial-scale production, similar synthetic routes are employed but with optimized conditions to maximize yield and efficiency. The process involves careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent product quality. Advanced purification techniques are also incorporated to meet stringent quality requirements for research-grade materials.
Chemical Reactivity and Reactions
Boc-HomoArg(NO2)-OH exhibits characteristic reactivity based on its functional groups, particularly the Boc-protected amino group and the nitro-modified guanidino group.
Oxidation Reactions
The nitro group in Boc-HomoArg(NO2)-OH can undergo oxidation reactions to form nitroso or nitrate derivatives when treated with oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. These oxidation reactions can be utilized to introduce additional functionality to the molecule.
Reduction Reactions
The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (like palladium) or metal hydrides like sodium borohydride. This reduction capability is particularly valuable in peptide synthesis where different functional groups may be required.
Deprotection Reactions
The Boc protecting group can be selectively removed under acidic conditions, typically using trifluoroacetic acid, to yield the free amino compound. This deprotection step is crucial in peptide synthesis applications, where sequential addition of amino acids requires controlled exposure of reactive groups.
Applications in Scientific Research
Boc-HomoArg(NO2)-OH finds applications across multiple scientific disciplines due to its unique chemical properties and reactivity profile.
Peptide Synthesis
One of the primary applications of Boc-HomoArg(NO2)-OH is in peptide synthesis, where it serves as a key building block for creating peptides with specific modifications. The compound allows researchers to introduce the homoarginine residue with the nitro group, which can later be manipulated to create peptides with unique structural and functional properties. The Boc protection strategy enables controlled peptide assembly without unwanted side reactions.
Medicinal Chemistry
In medicinal chemistry, Boc-HomoArg(NO2)-OH is utilized in the development of novel therapeutic agents, particularly those targeting cardiovascular diseases. The nitro group plays a crucial role in modulating nitric oxide signaling pathways, which are significant in vascular health and function. Researchers use this compound to create drug candidates that can influence these pathways in a controlled manner.
Biochemical Research
The compound is extensively used in biochemical research to study enzyme-substrate interactions, protein folding, and other biological processes. Its ability to incorporate into peptides and proteins allows researchers to create modified biological molecules with altered properties, facilitating the investigation of structure-function relationships.
Protein Engineering
Boc-HomoArg(NO2)-OH is employed in protein engineering efforts aimed at modifying proteins to improve their stability, function, or to introduce novel properties. The selective chemistry enabled by this compound allows for precise modifications at specific positions within protein structures.
Diagnostic Tool Development
The compound's unique properties make it suitable for creating specialized probes that can identify disease markers, aiding in early disease detection. These diagnostic applications leverage the compound's ability to be incorporated into detection systems that can recognize specific biomolecular targets.
Biological Activity and Research Findings
Research has revealed several potential biological activities associated with Boc-HomoArg(NO2)-OH and its derivatives, making it relevant for various biomedical applications.
Enzyme Inhibition Properties
Studies indicate that derivatives of arginine, including Boc-HomoArg(NO2)-OH, can function as competitive inhibitors of certain enzymes, particularly serine proteases like urokinase-type plasminogen activator (uPA). This inhibitory activity has implications for cancer therapy, as these proteases are involved in tumor invasion through extracellular matrix degradation.
Antimicrobial Activity
Peptides containing modified arginine residues, including those with nitro groups similar to Boc-HomoArg(NO2)-OH, have demonstrated enhanced antimicrobial properties against various pathogens, including Candida albicans and Plasmodium falciparum. The nitro modification appears to increase membrane permeability and cellular uptake, potentially enhancing therapeutic efficacy.
Cardiovascular Effects
Given the role of arginine derivatives in nitric oxide (NO) synthesis, compounds like Boc-HomoArg(NO2)-OH may influence vascular function by modulating NO production and enhancing endothelial function. This property makes the compound particularly interesting for cardiovascular research and the development of treatments for related disorders.
Table 3: Biological Activities of Boc-HomoArg(NO2)-OH and Related Compounds
Biological Activity | Description | Potential Applications |
---|---|---|
Enzyme Inhibition | Competitive inhibition of serine proteases | Cancer therapy, anti-tumor agents |
Antimicrobial Effects | Enhanced activity against various pathogens | Development of antimicrobial peptides |
Nitric Oxide Modulation | Influence on NO production pathways | Cardiovascular disease treatments |
Protein Interaction Modification | Altered binding properties when incorporated into peptides | Protein engineering, biochemical research |
Comparison with Similar Compounds
To better understand the unique features of Boc-HomoArg(NO2)-OH, it is valuable to compare it with structurally related compounds that are used in similar applications.
Table 4: Comparison of Boc-HomoArg(NO2)-OH with Related Compounds
Compound | Molecular Formula | Molecular Weight | Key Structural Differences | Primary Applications |
---|---|---|---|---|
Boc-HomoArg(NO2)-OH | C12H23N5O6 | 333.34 g/mol | Extended carbon chain with nitro-modified guanidino group | Peptide synthesis, biochemical research |
Boc-Arg(NO2)-OH | C11H21N5O6 | 319.32 g/mol | Shorter carbon chain than HomoArg variant | Peptide synthesis, similar applications with different spacing |
Boc-Lysine | C11H22N2O4 | ~246 g/mol | Lacks nitro and guanidino modifications | Basic peptide synthesis building block |
Fmoc-Lysine | C21H24N2O4 | ~368 g/mol | Uses Fmoc instead of Boc protecting group | Solid-phase peptide synthesis |
Boc-Arginine | C11H22N4O4 | ~274 g/mol | Standard arginine without nitro modification | Conventional peptide synthesis |
The unique aspects of Boc-HomoArg(NO2)-OH include its extended carbon chain compared to regular arginine derivatives and the presence of both the Boc protecting group and the nitro modification. These features allow for specific chemical manipulations and spatial arrangements in resulting peptides that cannot be achieved with the other related compounds.
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